2-Hydroxyquinoline-4-carbohydrazide
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Overview
Description
2-Hydroxyquinoline-4-carbohydrazide is an organic compound with the molecular formula C₁₀H₉N₃O₂. It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities.
Mechanism of Action
Target of Action
The primary target of 2-Hydroxyquinoline-4-carbohydrazide is the enzyme 2-oxo-1,2-dihydroquinoline 8-monooxygenase, oxygenase component . This enzyme is found in Pseudomonas putida, a Gram-negative, rod-shaped, saprotrophic soil bacterium .
Mode of Action
It is known that the compound interacts with its target enzyme, potentially altering its function
Biochemical Pathways
It is known that the compound is involved in the quorum sensing system of pseudomonas aeruginosa, a process that regulates gene expression in response to cell population density . The compound’s role in these pathways and their downstream effects is a subject of ongoing research.
Result of Action
It is known that the compound plays a role in the quorum sensing system of Pseudomonas aeruginosa
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyquinoline-4-carbohydrazide typically involves the reaction of 2-hydroxyquinoline with carbohydrazide under specific conditions. One common method includes the condensation reaction between 2-hydroxyquinoline and carbohydrazide in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyquinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-Hydroxyquinoline-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in biological studies.
Medicine: Research has shown potential for its use in developing new therapeutic agents for treating infections and other diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
2-Hydroxyquinoline: Shares a similar quinoline structure but lacks the carbohydrazide group.
4-Hydroxyquinoline: Another quinoline derivative with a hydroxyl group at a different position.
Quinoxaline Derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and exhibit comparable biological activities
Uniqueness: 2-Hydroxyquinoline-4-carbohydrazide is unique due to the presence of both hydroxyl and carbohydrazide groups, which confer distinct chemical reactivity and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its analogs .
Properties
IUPAC Name |
2-oxo-1H-quinoline-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-13-10(15)7-5-9(14)12-8-4-2-1-3-6(7)8/h1-5H,11H2,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVVABCGQLHBQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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